Acetophenone tosylhydrazone
Overview
Description
Acetophenone tosylhydrazone is an organic compound that belongs to the class of tosylhydrazones. It is derived from the reaction of acetophenone with tosylhydrazine. This compound is widely used in organic synthesis due to its ability to form diazo compounds, which are versatile intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone tosylhydrazone can be synthesized by reacting acetophenone with tosylhydrazine in the presence of an acid catalyst. The reaction typically takes place in ethanol as a solvent. The process involves the formation of a hydrazone intermediate, which is then converted to the tosylhydrazone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free conditions and grinding methods have also been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Acetophenone tosylhydrazone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3-thiadiazoles in the presence of iodine and dimethyl sulfoxide (DMSO).
Reduction: It can be reduced to the corresponding hydrazine using magnesium in methanol.
Substitution: It can participate in substitution reactions to form polysubstituted indenes through Brønsted acid-promoted cationic cyclization.
Common Reagents and Conditions
Oxidation: Iodine and DMSO are commonly used as reagents.
Reduction: Magnesium in methanol is used for reduction reactions.
Substitution: Brønsted acids are used to promote cationic cyclization.
Major Products Formed
Oxidation: 1,2,3-Thiadiazoles.
Reduction: Corresponding hydrazines.
Substitution: Polysubstituted indenes.
Scientific Research Applications
Acetophenone tosylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetophenone tosylhydrazone involves its conversion to diazo compounds, which can then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in the presence of iodine and DMSO, it forms 1,2,3-thiadiazoles through an oxidation process .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde tosylhydrazone: Similar in structure but derived from benzaldehyde instead of acetophenone.
Camphor tosylhydrazone: Derived from camphor and used in similar types of reactions.
Uniqueness
Acetophenone tosylhydrazone is unique due to its ability to form a wide range of products through various chemical reactions. Its versatility makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFDFCKBMCLGN-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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